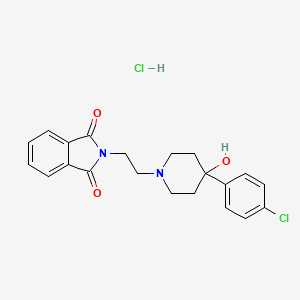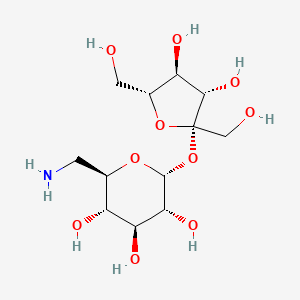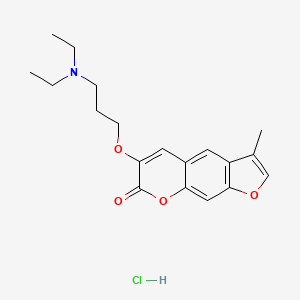
6-(3-(Diethylamino)propoxy)-3-methyl-7H-furo(3,2-g)(1)benzopyran-7-one hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(3-(Diethylamino)propoxy)-3-methyl-7H-furo(3,2-g)(1)benzopyran-7-one hydrochloride is a complex organic compound with a unique structure that combines a furobenzopyran core with a diethylamino propoxy side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3-(Diethylamino)propoxy)-3-methyl-7H-furo(3,2-g)(1)benzopyran-7-one hydrochloride typically involves multiple steps, starting with the preparation of the furobenzopyran core. This core can be synthesized through a series of reactions, including cyclization and functional group modifications. The diethylamino propoxy side chain is then introduced through nucleophilic substitution reactions, where the appropriate diethylamino propoxy group is attached to the core structure under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for scalability, ensuring high yields and purity. This often includes the use of advanced techniques such as continuous flow chemistry and automated synthesis to streamline the process and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
6-(3-(Diethylamino)propoxy)-3-methyl-7H-furo(3,2-g)(1)benzopyran-7-one hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: Nucleophilic and electrophilic substitution reactions can be employed to replace specific groups within the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, leading to a diverse array of products.
Scientific Research Applications
6-(3-(Diethylamino)propoxy)-3-methyl-7H-furo(3,2-g)(1)benzopyran-7-one hydrochloride has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying biochemical pathways and mechanisms.
Industry: Used in the development of new materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of 6-(3-(Diethylamino)propoxy)-3-methyl-7H-furo(3,2-g)(1)benzopyran-7-one hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The diethylamino propoxy side chain may facilitate binding to these targets, while the furobenzopyran core can modulate the compound’s activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Similar Compounds
- 9-[(3,7-Dimethyl-2,6-octadienyl)oxy]-7H-furo3,2-gbenzopyran-7-one
- 3-[3-(Diethylamino)propoxy]-6-methyl-2H-furo[3,2-g]chromen-2-one
Uniqueness
6-(3-(Diethylamino)propoxy)-3-methyl-7H-furo(3,2-g)(1)benzopyran-7-one hydrochloride is unique due to its specific combination of functional groups and structural features. This uniqueness allows it to exhibit distinct chemical and biological properties compared to similar compounds, making it valuable for specialized applications in research and industry.
Properties
CAS No. |
79418-51-2 |
|---|---|
Molecular Formula |
C19H24ClNO4 |
Molecular Weight |
365.8 g/mol |
IUPAC Name |
6-[3-(diethylamino)propoxy]-3-methylfuro[3,2-g]chromen-7-one;hydrochloride |
InChI |
InChI=1S/C19H23NO4.ClH/c1-4-20(5-2)7-6-8-22-18-10-14-9-15-13(3)12-23-17(15)11-16(14)24-19(18)21;/h9-12H,4-8H2,1-3H3;1H |
InChI Key |
NCTYFTUDIWIYAV-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCCOC1=CC2=CC3=C(C=C2OC1=O)OC=C3C.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


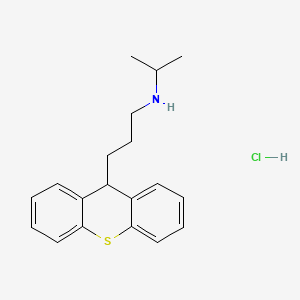
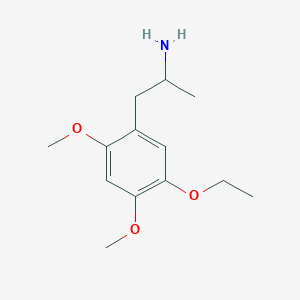
![2-(3,6,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),11,13,15-tetraen-6-yl)ethanamine](/img/structure/B12769127.png)
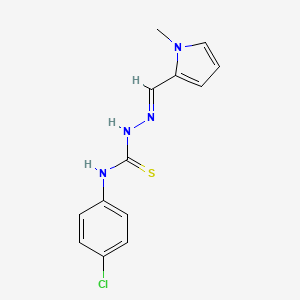

![(2S,6R,7R)-2,6-dibromo-9,11-dimethyl-1,4,9,11-tetrazatricyclo[5.4.0.02,6]undecane-3,5,8,10-tetrone](/img/structure/B12769149.png)
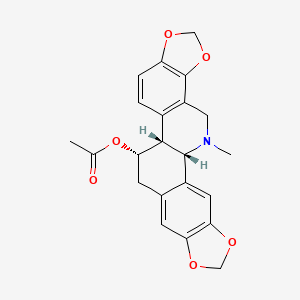
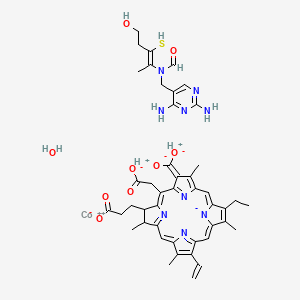
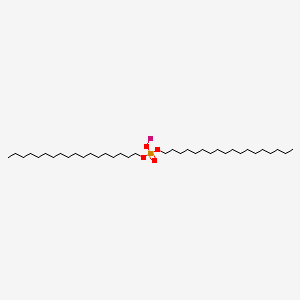
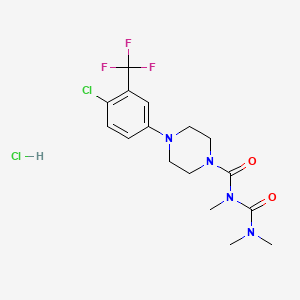
![aluminum;7,14-dioxo-5,12-dihydroquinolino[2,3-b]acridine-2-sulfonate](/img/structure/B12769176.png)

